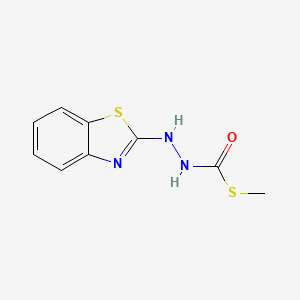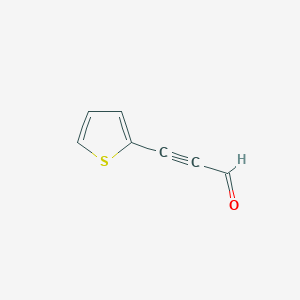
2,2,4-Trimethyloctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyloctane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its structural complexity due to the presence of three methyl groups attached to the octane chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller, more useful ones, including branched alkanes like this compound. The use of zeolite catalysts is common in this process to enhance the yield and selectivity of the desired product.
化学反应分析
Types of Reactions: 2,2,4-Trimethyloctane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide and water, releasing a significant amount of energy.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form various halogenated derivatives.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Major Products Formed:
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Halogenated alkanes, such as 2-chloro-2,2,4-trimethyloctane.
科学研究应用
2,2,4-Trimethyloctane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest due to its chemical properties rather than biological activity.
Medicine: Limited direct applications, but its derivatives may be studied for potential pharmaceutical uses.
Industry: Utilized in the formulation of high-octane fuels and as a solvent in various chemical processes.
作用机制
As an alkane, 2,2,4-Trimethyloctane does not have a specific mechanism of action in biological systems due to its relatively inert nature. its chemical reactivity can be understood through the principles of organic chemistry. The presence of methyl groups can influence the compound’s reactivity and stability, making it less prone to certain types of chemical reactions compared to linear alkanes.
相似化合物的比较
2,2,4-Trimethylpentane: Another branched alkane with similar structural features but a shorter carbon chain.
2,2,4,4-Tetramethylpentane: A more heavily branched alkane with four methyl groups.
2,2,4-Trimethylheptane: Similar in structure but with one fewer carbon atom in the main chain.
Uniqueness: 2,2,4-Trimethyloctane is unique due to its specific branching pattern and the presence of three methyl groups on the octane chain. This structural arrangement imparts distinct physical and chemical properties, such as a higher boiling point and different reactivity compared to its linear and less-branched counterparts.
属性
CAS 编号 |
18932-14-4 |
|---|---|
分子式 |
C11H24 |
分子量 |
156.31 g/mol |
IUPAC 名称 |
2,2,4-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-7-8-10(2)9-11(3,4)5/h10H,6-9H2,1-5H3 |
InChI 键 |
IKMGZPRUMVFYBK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


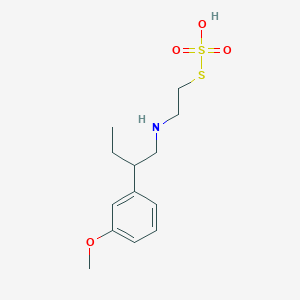

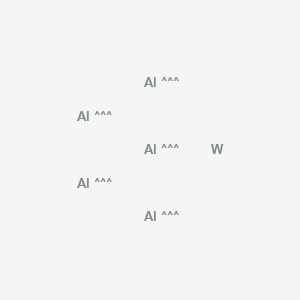
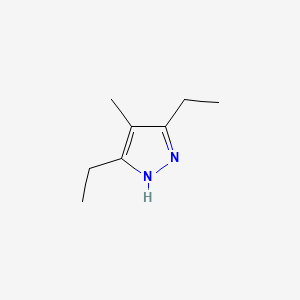
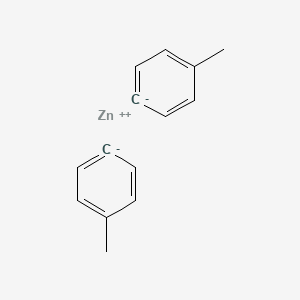
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)

